

Dehydrocorydaline in myocardial ischemia-reperfusion injury MIRI model

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Compound Focus: Dehydrocorydaline

CAS No.: 30045-16-0

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Application Notes: Dehydrocorydaline (DHC) in MIRI

1. Compound Profile & Mechanism of Action Dehydrocorydaline (DHC) is an active alkaloid isolated from *Corydalis yanhusuo*, a plant used in traditional medicine for coronary heart disease [1] [2]. Its cardioprotective effect is primarily mediated through the **upregulation of the FoxO signaling pathway**, leading to a substantial reduction in apoptosis and oxidative stress in cardiomyocytes subjected to ischemia-reperfusion [1] [2].

2. Key Experimental Findings Multimodal studies combining network pharmacology, molecular docking, and experimental validation have confirmed that DHC effectively binds to key targets like CCND1, CDK2, and MDM2, with high affinity (less than -7 kcal/mol) [1] [2]. The tables below summarize the quantitative data from these studies.

Table 1: DHC Binding Affinities to Key Protein Targets (Molecular Docking)

Protein Target	Binding Affinity (kcal/mol)	Proposed Functional Role
CCND1	< -7	Cell cycle regulation
CDK2	< -7	Cell cycle progression

Protein Target	Binding Affinity (kcal/mol)	Proposed Functional Role
MDM2	< -7	Apoptosis regulation; p53 inhibitor

Table 2: In Vivo Cardioprotective Effects of DHC (5 mg/kg) in MIRI Mouse Model

Parameter	MIRI Model Effect	Effect of DHC Treatment
Left Ventricular Ejection Fraction (LVEF)	Decreased	Attenuated decrease
Left Ventricular Fractional Shortening (LVFS)	Decreased	Attenuated decrease
Myocardial Infarct Size	Increased	Reduced
cTnI (Cardiac Troponin I) Levels	Increased	Decreased
Lactate Dehydrogenase (LDH) Levels	Increased	Decreased

Table 3: In Vitro Effects of DHC on Apoptosis & Oxidative Stress in H9c2 Cells

Process/Marker	Observed Effect in H/R Model	Effect of DHC Treatment
Mitochondrial Membrane Potential ($\Delta\Psi_m$)	Disrupted	Attenuation of disruption
Reactive Oxygen Species (ROS)	Production increased	Production reduced
Pro-apoptotic Protein: Bax	—	Upregulated
Anti-apoptotic Protein: Bcl-2	—	Downregulated
Cleaved-Caspase 3, Cleaved-Caspase 9	Increased	Downregulated
Phosphorylation of FOXO1A & MDM2	—	Promoted

Detailed Experimental Protocols

The following protocols are adapted from the validated methods used in recent studies [1] [2].

In Vivo Mouse Model of MIRI

- **Animal Model:** Use C57BL/6N mice.
- **MIRI Induction:**
 - Anesthetize the mouse and perform endotracheal intubation for mechanical ventilation.
 - Conduct a left thoracotomy between the 3rd and 4th intercostal spaces to expose the heart.
 - Identify the left anterior descending (LAD) coronary artery and ligate it with a suture.
 - Confirm successful ischemia by observing blanching of the left ventricle.
 - After a predefined ischemia period (e.g., 30-60 minutes), release the suture to allow reperfusion. The duration of reperfusion can vary (e.g., 2-24 hours) depending on the endpoint measurement.
- **DHC Administration:** Administer DHC via intraperitoneal injection at a dose of **5 mg/kg**. The timing of administration (e.g., pre- or post-ischemia) should be determined by the experimental design.
- **Group Allocation:**
 - **Sham Group:** Underwent surgery without LAD ligation.
 - **MIRI Group:** Underwent full MIRI surgery, administered with vehicle solution.
 - **DHC Group:** Underwent full MIRI surgery, administered with DHC (5 mg/kg).
- **Assessment of Cardiac Function:** Use transthoracic echocardiography to measure Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (LVFS).
- **Infarct Size Measurement:** After reperfusion, excise the heart and stain with Triphenyltetrazolium Chloride (TTC) and Evans Blue. Viable tissue stains red, while the infarcted area appears pale. Calculate the infarct size as a percentage of the area at risk.

In Vitro Hypoxia/Reoxygenation (H/R) Model on H9c2 Cells

- **Cell Line:** Rat cardiomyoblast-derived H9c2 cells.
- **Hypoxia/Reoxygenation (H/R) Induction:**
 - **Hypoxia:** Culture cells in a deoxygenated, serum-free, and glucose-free medium. Place the culture in a sealed hypoxia chamber flushed with a gas mixture containing 1% O₂, 5% CO₂, and 94% N₂. Maintain for several hours (e.g., 4-6 hours).
 - **Reoxygenation:** Replace the medium with a normal oxygenated, serum-containing culture medium. Return the cells to a standard normoxic incubator (21% O₂, 5% CO₂) for a set period (e.g., 2-12 hours).

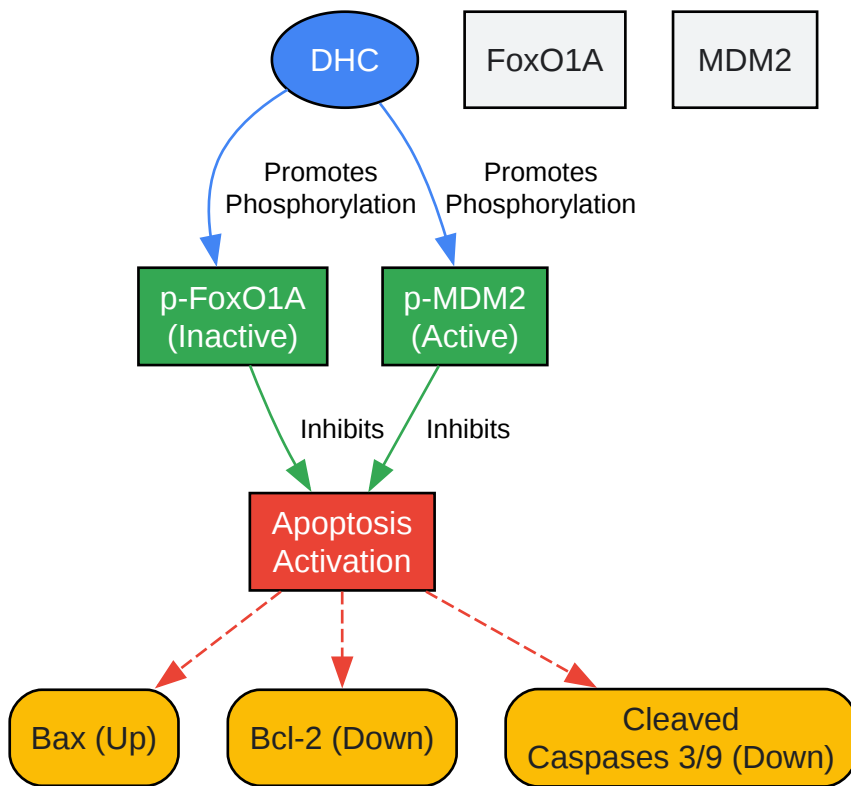
- **DHC Treatment:** Incubate cells with DHC during the reoxygenation phase (or both hypoxia and reoxygenation, depending on the study design).
- **Assessment of Apoptosis and Oxidative Stress:**
 - **TUNEL Staining:** To detect DNA fragmentation in apoptotic cells.
 - **JC-1 Staining:** To measure mitochondrial membrane potential ($\Delta\Psi_m$). A shift from red (aggregated JC-1, healthy) to green (monomeric JC-1, depolarized) indicates mitochondrial dysfunction.
 - **ROS Staining:** Use fluorescent probes (e.g., DCFH-DA) to detect intracellular reactive oxygen species levels.
 - **Western Blotting:** Analyze the expression of apoptosis-associated proteins (Bax, Bcl-2, cleaved-caspase 3/8/9, Bid) and proteins in the FoxO pathway (FOXO1A, p-FOXO1A, MDM2, p-MDM2, CCND1).

Signaling Pathway & Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of DHC and the experimental workflow. The color palette adheres to your specifications to ensure clarity and visual consistency.

Diagram 1: DHC Cardioprotection via FoxO Signaling Pathway

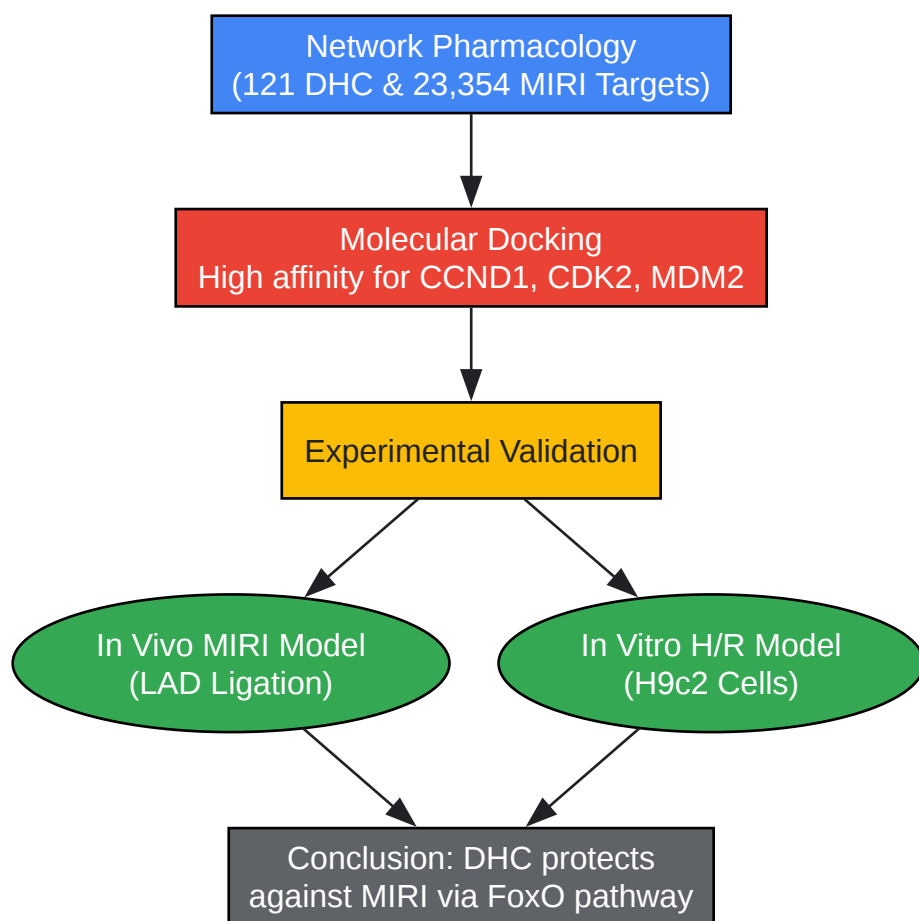
This diagram outlines the cellular mechanism by which DHC is believed to protect cardiomyocytes.



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Diagram 2: Multimodal Study Workflow

This diagram visualizes the integrated research approach used to validate DHC's effects.



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Key Considerations for Researchers

- **Translational Gap:** While preclinical results are promising, be mindful of the broader context. Many antioxidant and cardioprotective strategies have shown efficacy in models but failed in clinical trials due to patient heterogeneity, timing of therapy, and the complex dual roles of ROS [3].
- **Model Limitations:** Animal and cell models cannot fully replicate human disease complexity. The H9c2 cell line, while useful, is not an adult human cardiomyocyte.
- **Future Directions:** Research could focus on optimizing DHC delivery, exploring its efficacy in models with comorbidities, and identifying biomarkers to predict patient response, aligning with the move towards precision medicine in MIRI treatment [3].

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